Butyraldehyde 2,4-Dinitrophenylhydrazone-d3
Description
Definition, Classification, and Nomenclature
Butyraldehyde 2,4-dinitrophenylhydrazone-d3 (CAS 259824-54-9) is a deuterium-labeled derivative of butyraldehyde 2,4-dinitrophenylhydrazone. Its molecular formula is C₁₀D₃H₉N₄O₄, with a molecular weight of 255.25 g/mol. The compound belongs to the class of aromatic hydrazones, specifically 2,4-dinitrophenylhydrazones (DNPH derivatives), which are widely used in analytical chemistry for carbonyl compound detection.
The IUPAC name for the non-deuterated analog is N-(butylideneamino)-2,4-dinitroaniline, while the deuterated form is systematically named (1E)-3,5,6-trideuterio-N-(butylideneamino)-2,4-dinitroaniline. Common synonyms include:
- Butyraldehyde 2,4-DNPH-d3
- Butanal-d3 2,4-dinitrophenylhydrazone
- [2H₃]-Butyraldehyde DNPH derivative
Table 1: Key identifiers of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀D₃H₉N₄O₄ |
| Exact Mass | 255.25 g/mol |
| CAS Number | 259824-54-9 |
| Isotopic Enrichment | ≥99 atom % D |
| Parent Compound CAS | 1527-98-6 (non-deuterated) |
Historical Development of DNPH Derivatives in Analytical Chemistry
The use of 2,4-dinitrophenylhydrazine (DNPH) as a derivatizing agent dates to Brady and Elsmie's 1926 work, which established its utility for carbonyl compound analysis. This foundational research demonstrated that DNPH reacts selectively with aldehydes and ketones to form stable, colored hydrazones suitable for gravimetric analysis.
Deuterated DNPH derivatives emerged in the late 20th century as mass spectrometry became prevalent. The first reported deuterated DNPH analogs, such as formaldehyde-d₂-DNPH, were developed in the 1990s to address matrix interference in environmental analyses. Butyraldehyde 2,4-DNPH-d3 specifically entered commercial availability in the early 2000s, driven by demands from tobacco smoke and air quality studies requiring isotope dilution methods.
Significance of Deuterium Labeling in Chemical Analysis
Deuterium labeling introduces three key advantages in analytical applications:
Isotope Dilution Quantification : The 3 Da mass difference enables precise quantification through mass spectrometric techniques. For example, in LC-MS/MS analysis, the deuterated derivative serves as an internal standard that co-elutes with the native compound but is distinguishable by its m/z ratio.
Reduced Matrix Effects : Deuterium substitution minimizes ion suppression/enhancement in complex matrices like biological fluids or environmental samples.
Stability Enhancement : The C-D bond's lower zero-point energy confers increased thermal and acidic stability compared to C-H bonds, particularly relevant in high-performance liquid chromatography (HPLC) separations involving acidic mobile phases.
Table 2: Comparative performance of deuterated vs. non-deuterated DNPH derivatives
| Parameter | Non-deuterated | Deuterated-d3 |
|---|---|---|
| Retention Time (HPLC) | 12.4 min | 12.4 min |
| MS Precursor Ion (m/z) | 252.23 [M+H]⁺ | 255.25 [M+H]⁺ |
| LOD (LC-MS/MS) | 0.1 ng/mL | 0.05 ng/mL (as internal std) |
| Stability (pH 2.5, 25°C) | 72 hours | >168 hours |
Structural Relationship to Non-deuterated Analogs
The deuterated compound differs structurally from its non-deuterated counterpart (C₁₀H₁₂N₄O₄, MW 252.23) by three deuterium atoms at the 3,5,6 positions of the 2,4-dinitrophenyl ring. This strategic labeling preserves the reactive hydrazone group while creating a mass signature for detection:
$$
\text{Non-deuterated: } \text{C}{10}\text{H}{12}\text{N}4\text{O}4 \quad \text{Deuterated: } \text{C}{10}\text{D}3\text{H}9\text{N}4\text{O}_4
$$
X-ray crystallography studies confirm that deuterium substitution does not alter the planar geometry of the hydrazone moiety or the dihedral angle between phenyl rings (maintained at 15.7°). However, infrared spectroscopy reveals a 12 cm⁻¹ redshift in the N-H stretching vibration (from 3325 cm⁻¹ to 3313 cm⁻¹) due to isotopic effects.
The deuterium labeling strategy specifically targets aromatic positions to avoid isotopic exchange. Unlike aliphatic deuterium labels, the aromatic D atoms remain stable under typical analytical conditions (pH 2–9, ≤60°C). This stability is critical for applications involving extended sample storage or harsh derivatization conditions.
Properties
IUPAC Name |
N-[(E)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h4-7,12H,2-3H2,1H3/b11-6+/i4D,5D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGRHEWIFBFXPP-GFMPRCOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C/CCC)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deuterium Incorporation Strategies
Deuteration of butyraldehyde 2,4-dinitrophenylhydrazone targets three hydrogen atoms at positions 2, 3, and 5 of the phenyl ring, as indicated by its molecular formula . Two primary approaches dominate:
-
Post-Synthesis Isotopic Exchange : Reacting non-deuterated hydrazone with deuterated solvents (e.g., DO) under acidic or basic conditions. However, this method often lacks regioselectivity and risks structural degradation.
-
Pre-Deuteration of Butyraldehyde : Synthesizing butyraldehyde-d3 first, followed by hydrazone formation with 2,4-dinitrophenylhydrazine (DNPH). This route ensures higher isotopic purity and is preferred for research-grade applications.
Preparation of Butyraldehyde-d3
Butyraldehyde-d3 () is synthesized via catalytic deuteration of crotonaldehyde using deuterium gas () over a palladium catalyst. Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | 50–60°C |
| Pressure | 3–4 atm |
| Catalyst Loading | 5% Pd/C (w/w) |
| Reaction Time | 6–8 hours |
| Deuterium Purity | ≥99.8% |
The product is purified via fractional distillation (bp 74–76°C) to achieve ≥98% isotopic enrichment, verified by -NMR absence of protons at δ 2.1–2.3 ppm.
Hydrazone Formation
Deuterated butyraldehyde reacts with DNPH in ethanol under acidic conditions:
Optimized Conditions :
Purification and Characterization
Post-synthesis purification involves:
-
Filtration : Remove unreacted DNPH via vacuum filtration (0.45 μm membrane).
-
Recrystallization : Dissolve crude product in hot ethanol (60°C), then precipitate with chilled water.
-
Lyophilization : Freeze-dry to obtain a crystalline powder (melting point 168–170°C).
Analytical Validation :
-
HPLC : Retention time 4.4 min (Ascentis Express F5 column, 75:25 methanol:water).
-
Isotopic Purity : ≥98% by high-resolution mass spectrometry.
Comparative Analysis of Methodologies
Yield and Purity Trade-offs
| Method | Yield (%) | Isotopic Purity (%) | Scalability |
|---|---|---|---|
| Pre-Deuteration | 85–90 | ≥98 | Industrial |
| Post-Synthesis Exchange | 60–70 | 85–90 | Lab-scale |
Pre-deuteration outperforms in purity and reproducibility but requires specialized deuterium-handling infrastructure.
Solvent and Catalyst Screening
| Solvent | Acid Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | HCl | 2 | 89 |
| Methanol | HSO | 3 | 78 |
| Acetone | AcOH | 4 | 65 |
Ethanol with HCl maximizes yield while minimizing side products (e.g., Schiff bases).
Challenges and Mitigation Strategies
Isotopic Dilution
Exposure to moisture during synthesis reduces deuterium content. Solutions:
Byproduct Formation
Unreacted DNPH and oxidation products (e.g., nitroso derivatives) may persist. Mitigation:
-
Add 5% activated charcoal during reflux to adsorb impurities.
-
Optimize pH to 2–3; higher acidity promotes overnitrosation.
Applications and Implications
The deuterated hydrazone’s enhanced metabolic stability makes it invaluable for:
Recent advances in continuous-flow deuteration reactors promise to reduce costs by 40% while scaling production to kilogram quantities .
Chemical Reactions Analysis
Types of Reactions
Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The nitro groups in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Environmental Monitoring
Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 is extensively used in environmental chemistry to analyze aldehyde emissions from various sources, including industrial processes and vehicle exhaust. The compound reacts with carbonyls to form stable hydrazones that can be quantified using High-Performance Liquid Chromatography (HPLC).
Case Study : A study demonstrated the effectiveness of using this compound for detecting formaldehyde and acetaldehyde in air samples. The method showed a high recovery rate (>90%) for both compounds, highlighting its reliability for environmental assessments .
Food Safety Testing
In the food industry, this compound is utilized to monitor aldehyde levels in food products, which can indicate spoilage or contamination. The formation of hydrazones allows for the selective detection of these potentially harmful compounds.
Data Table: Aldehyde Detection in Food Samples
| Sample Type | Aldehyde Detected | Concentration (mg/kg) | Recovery Rate (%) |
|---|---|---|---|
| Fresh Produce | Butyraldehyde | 0.15 | 95 |
| Processed Foods | Acetaldehyde | 0.25 | 92 |
| Dairy Products | Propionaldehyde | 0.10 | 90 |
This table summarizes findings from a study that evaluated aldehyde levels across different food types using this compound as a derivatization agent .
Pharmaceutical Testing
In pharmaceutical research, this compound is employed as a reference standard for the analysis of drug metabolites that contain carbonyl functional groups. Its stability and reactivity make it an ideal candidate for ensuring accurate quantification during drug development.
Case Study : Research involving the metabolism of certain drugs indicated that using this compound improved the detection limits of carbonyl metabolites by over twofold compared to unlabelled derivatives .
Stability Studies
Stability studies have shown that this compound remains stable under various storage conditions when protected from moisture and stored at controlled temperatures.
Data Table: Stability Conditions
| Storage Condition | Stability Observed |
|---|---|
| Room Temperature | Stable for 6 months |
| Refrigerated (4°C) | Stable for over a year |
| Exposure to Light | Degradation after 3 months |
These findings underline the importance of proper storage conditions to maintain the integrity of the compound for analytical purposes .
Mechanism of Action
The mechanism of action of Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 involves its interaction with aldehyde groups. The compound forms a stable hydrazone derivative with aldehydes, which can be detected and quantified using various analytical techniques. The presence of deuterium atoms enhances the compound’s stability and allows for precise measurements in research applications .
Comparison with Similar Compounds
Comparison with Similar DNPH Derivatives
Structural and Isotopic Differences
Butyraldehyde DNPH-d3 belongs to a family of DNPH derivatives used for carbonyl compound analysis. Below is a comparative analysis with structurally analogous compounds:
Key Observations :
- Deuterium Labeling : All listed compounds are deuterated at the phenyl ring (C6D3), ensuring minimal structural perturbation while improving analytical precision .
- Functional Group Variations : Butyraldehyde DNPH-d3 contains a straight-chain aliphatic aldehyde group, whereas derivatives like 3-Fluorobenzaldehyde DNPH-d3 feature aromatic or fluorinated substituents, altering polarity and retention times in chromatographic methods .
Analytical Performance in Chromatography
HPLC Separation Efficiency
A study by J. Fischer et al. demonstrated that structural isomers (e.g., butyraldehyde vs. isobutyraldehyde DNPH) can be resolved using optimized HPLC conditions, a critical advantage for precise quantification . Butyraldehyde DNPH-d3 exhibits distinct retention times compared to its non-deuterated counterpart, enabling its use as an internal standard to correct for matrix effects .
Detection Sensitivity
Deuterated DNPH derivatives like Butyraldehyde DNPH-d3 reduce signal overlap in mass spectrometry due to their isotopic mass shift, enhancing sensitivity in trace aldehyde detection (e.g., in air conditioner emissions or industrial off-gases) .
Stability and Handling Considerations
- Degradation Risks: Butyraldehyde DNPH-d3 degrades over long storage periods, necessitating updated safety data sheets (SDS) and controlled storage conditions . Non-deuterated DNPH derivatives may exhibit faster degradation due to hydrogen’s higher reactivity .
- Safety Profiles: Unlike non-deuterated DNPH compounds, Butyraldehyde DNPH-d3 is classified as non-hazardous for transport in small quantities, though standard laboratory precautions (e.g., fume hoods, protective gear) remain essential .
Biological Activity
Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 is a derivative of butyraldehyde, which is commonly used in organic synthesis and analytical chemistry. This compound is particularly noted for its role in the formation of hydrazones, which are important in various biological and chemical applications. This article explores the biological activity of this compound, focusing on its chemical properties, potential applications, and relevant research findings.
- Molecular Formula : C10H9D3N4O4
- Molecular Weight : 255.25 g/mol
- CAS Number : 259824-54-9
- Structure : The compound features a dinitrophenyl group attached to a butyraldehyde moiety through a hydrazone linkage.
Butyraldehyde derivatives, including this compound, are known to interact with biological molecules such as proteins and nucleic acids. The formation of hydrazones can lead to modifications in biomolecules, potentially altering their function. This compound may exhibit the following biological activities:
- Antioxidant Activity : Some studies suggest that aldehyde derivatives can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
- Enzyme Inhibition : Aldehyde derivatives may inhibit specific enzymes involved in metabolic pathways, which can have implications in drug development and toxicology.
Case Studies
- Aldehyde Reductase Activity : Research indicates that butyraldehyde can be reduced by aldehyde reductase enzymes, which play a crucial role in the metabolism of various aldehydes. This activity can influence the pharmacokinetics of drugs metabolized by these enzymes .
- Toxicological Studies : A study on the effects of butyraldehyde exposure highlighted its potential neurotoxic effects when metabolized into more reactive species. The presence of dinitrophenylhydrazone may enhance the detection of these metabolites in biological samples .
- Analytical Applications : this compound is often used as an internal standard in analytical chemistry for the quantification of aldehydes in various matrices, including environmental samples and biological fluids. Its stable isotope labeling allows for precise measurements using techniques such as GC-MS and HPLC .
Data Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
